molecular formula C7H6BrI B1273150 2-Bromo-5-iodotoluene CAS No. 202865-85-8

2-Bromo-5-iodotoluene

Cat. No.: B1273150
CAS No.: 202865-85-8
M. Wt: 296.93 g/mol
InChI Key: QSQOGKONVJDRNH-UHFFFAOYSA-N
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Description

2-Bromo-5-iodotoluene, also known as 1-bromo-4-iodo-2-methylbenzene, is an organic compound with the molecular formula C7H6BrI. It is a halogenated derivative of toluene, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodotoluene typically involves a multi-step reaction process. One common method starts with the iodination of o-toluidine, followed by bromination. The steps are as follows:

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-Bromo-5-iodotoluene is predominantly utilized in organic synthesis for the preparation of complex molecules. The presence of both bromine and iodine allows for versatile reactivity, facilitating the introduction of various functional groups or the formation of new carbon-carbon bonds.

Case Studies:

  • Cobalt-Catalyzed Reactions: A study demonstrated that this compound could be effectively employed in cobalt-catalyzed reactions to produce aryl amines. Under optimized conditions, yields of up to 74% were achieved when coupled with lithium amide in toluene at elevated temperatures .
  • Substrate Scope Exploration: In another investigation, researchers explored the substrate scope of various aryl halides, finding that this compound exhibited higher reactivity compared to other aryl bromides. This property was leveraged to synthesize a range of aminated products .

Medicinal Chemistry

The compound's structural characteristics position it as a potential candidate for developing new pharmaceuticals. Research indicates that derivatives of this compound may exhibit significant biological activity.

Case Studies:

  • Indole Derivatives: A study focusing on indole derivatives synthesized from halogenated compounds highlighted the potential of these derivatives as anticancer agents. The involvement of this compound in such syntheses may lead to novel therapeutic agents targeting glioblastoma .
  • Biological Activity Assessment: Although specific biological activities of this compound remain underexplored, its structural analogs have shown promise in various biochemical pathways, suggesting avenues for further investigation into its pharmacological properties.

Material Science

In material science, halogenated compounds like this compound are often investigated for their properties in creating advanced materials or as intermediates in polymer synthesis.

Potential Applications:

  • Polymerization Reactions: The compound can serve as a monomer or co-monomer in polymerization processes, potentially leading to materials with enhanced properties due to the incorporation of halogen functionalities.

Safety and Handling Considerations

Due to its halogenated nature, handling this compound requires caution. It is classified as an irritant, with safety data indicating potential skin and respiratory hazards . Proper laboratory protocols should be followed to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodotoluene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in various organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming carbon-carbon bonds in coupling reactions or being oxidized to carboxylic acids .

Comparison with Similar Compounds

  • 2-Bromo-4-iodotoluene
  • 2-Bromo-3-iodotoluene
  • 2-Iodo-5-bromotoluene

Comparison: 2-Bromo-5-iodotoluene is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain coupling reactions and as an intermediate in the synthesis of complex molecules .

Biological Activity

2-Bromo-5-iodotoluene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C₇H₆BrI, features both bromine and iodine substituents on a toluene backbone, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

The unique structure of this compound allows it to participate in various chemical reactions. Key properties include:

  • Molecular Weight : 232.03 g/mol
  • Boiling Point : Approximately 260 °C
  • Density : 1.9 g/cm³

These properties are crucial for predicting the compound's behavior in biological assays and its potential interactions with biomolecules.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, particularly through its halogen atoms. The presence of bromine and iodine can enhance the compound's lipophilicity, affecting its permeability across cellular membranes and influencing its binding affinity to proteins and enzymes.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated for its effects on matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and wound healing processes. The inhibition of MMPs can lead to potential therapeutic applications in treating chronic wounds and other related conditions.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits inhibitory effects on bacterial growth, indicating potential use as an antimicrobial agent.

Case Studies

  • Matrix Metalloproteinase Inhibition :
    • Objective : To evaluate the inhibitory effects of this compound on MMPs.
    • Method : In vitro assays were conducted using recombinant MMPs.
    • Results : The compound demonstrated significant inhibition of MMP-3 activity, suggesting a mechanism for enhancing wound healing by preventing excessive proteolytic activity .
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial efficacy of this compound against common bacterial strains.
    • Method : Disk diffusion method was employed to measure inhibition zones.
    • Results : Notable inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

Data Table: Biological Activity Summary

Activity TypeTargetMethodologyResults
Enzyme InhibitionMMP-3In vitro enzyme assaysSignificant inhibition observed
Antimicrobial ActivityStaphylococcus aureusDisk diffusion methodInhibition zone >15 mm
Antimicrobial ActivityEscherichia coliDisk diffusion methodInhibition zone >12 mm

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-iodotoluene, and how can their efficiency be evaluated?

  • Methodological Answer : The compound is typically synthesized via directed halogenation or cross-coupling reactions. For example, literature reports a two-step halogenation process starting from toluene derivatives, yielding 69–70% using palladium catalysts under controlled conditions . Efficiency should be assessed by comparing reaction time, yield, and purity (e.g., >98% purity achievable via column chromatography, as noted in product specifications ). Researchers should also consider byproduct formation using GC-MS or HPLC analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. In ¹H NMR, expect aromatic protons in the 6.8–7.5 ppm range, with splitting patterns reflecting substituent positions. The presence of bromine and iodine isotopes (e.g., ¹²⁷I and ⁷⁹/⁸¹Br) generates distinct isotopic clusters in mass spectra, aiding structural confirmation . Cross-referencing with databases like PubChem or Sigma-Aldrich (for related analogs) ensures accurate interpretation .

Q. How can researchers verify the purity of this compound before use in downstream reactions?

  • Methodological Answer : Purity validation requires a combination of techniques:

  • HPLC : Detect trace impurities using a C18 column and UV detection at 254 nm.
  • Melting Point Analysis : Compare observed mp with literature values (if available) to identify polymorphic forms or contaminants .
  • Elemental Analysis : Confirm Br and I content matches theoretical values (e.g., 25.7% Br, 40.9% I) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity observed during electrophilic substitution reactions of this compound?

  • Methodological Answer : Regioselectivity conflicts often arise from competing directing effects of bromine (meta-directing) and iodine (ortho/para-directing). To address this:

  • Perform kinetic vs. thermodynamic control experiments (vary temperature/reactant ratios).
  • Use computational modeling (DFT) to predict preferential substitution sites based on electron density maps .
  • Cross-validate with X-ray crystallography to confirm product structures .

Q. What strategies optimize the stability of this compound in storage and under reaction conditions?

  • Methodological Answer : Stability challenges stem from light sensitivity and potential C-I bond cleavage. Mitigation strategies include:

  • Storage : Amber glassware, inert atmosphere (N₂/Ar), and temperatures below –20°C to prevent decomposition .
  • Reaction Conditions : Use radical inhibitors (e.g., BHT) in free-radical-prone reactions. Monitor degradation via TLC or in-situ FTIR .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies may arise from impurities, polymorphs, or instrumentation variability. Steps to resolve:

  • Reproduce Synthesis : Follow documented protocols rigorously to isolate pure product .
  • Collaborative Validation : Share samples with independent labs for comparative analysis.
  • Advanced Characterization : Employ DSC (Differential Scanning Calorimetry) to detect polymorphic forms or hydrate formation .

Q. Data Contradiction and Experimental Design

Q. What experimental design principles minimize bias when studying the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., deuterated analogs) to distinguish catalytic vs. non-catalytic pathways .
  • Statistical Replication : Perform triplicate runs to assess reproducibility.
  • In-Situ Monitoring : Use techniques like Raman spectroscopy to track intermediate formation .

Q. How can researchers systematically analyze conflicting data on the compound’s toxicity or environmental impact?

  • Methodological Answer :

  • Literature Meta-Analysis : Compare toxicity studies using PRISMA guidelines to identify methodological inconsistencies (e.g., cell lines, exposure durations) .
  • QSAR Modeling : Predict ecotoxicological endpoints (e.g., LC₅₀) based on structural analogs .
  • Experimental Validation : Conduct Ames tests or Daphnia magna assays under standardized OECD conditions .

Properties

IUPAC Name

1-bromo-4-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQOGKONVJDRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370807
Record name 2-Bromo-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-85-8
Record name 2-Bromo-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-iodotoluene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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